![molecular formula C17H15NOS B2819551 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-19-6](/img/structure/B2819551.png)
1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NOS . It is related to other compounds such as 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal and 2-{[(4-methylphenyl)methyl]sulfanyl}benzoic acid , which have similar structural elements .
Scientific Research Applications
Synthesis and Catalysis
The synthesis of complex indole derivatives has significant applications in medicinal chemistry and material science. For example, Gribble, Jiang, and Liu (2002) detailed an efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, starting from indole-3-carbaldehyde. This process involves protecting the indole as the N-phenylsulfonyl derivative, followed by several steps leading to furoindoles, which are useful in various chemical synthesis applications (Gribble, Jiang, & Liu, 2002).
Green Chemistry
Madan (2020) reported on the green synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles, highlighting the environmental and economic benefits of this method. This approach is particularly relevant for the sustainable synthesis of indole derivatives, showcasing the potential of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde in eco-friendly chemical processes (Madan, 2020).
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored gold(I)-catalyzed cycloisomerizations to prepare 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry. This method provides an efficient route to various indole structures, which are valuable in the development of pharmaceuticals and other organic compounds (Kothandaraman, Mothe, Toh, & Chan, 2011).
Oxidation Studies
Ghanem et al. (1996) investigated the oxidation of 2,3-dimethylindole by peroxophosphates, leading to 3-methylindole-2-carbaldehyde. This study contributes to the understanding of the oxidative behavior of indole derivatives and their potential transformations in chemical syntheses (Ghanem, Carmona, Muñoz, Guardado, & Balón, 1996).
Palladacycles Synthesis
Singh, Saleem, Pal, and Singh (2017) described the synthesis of palladacycles with an indole core, showcasing the application of indole derivatives in the creation of catalysts. These complexes exhibit efficient catalytic activity for Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the utility of indole-based compounds in catalysis (Singh, Saleem, Pal, & Singh, 2017).
properties
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfanylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUADNFSMJTTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

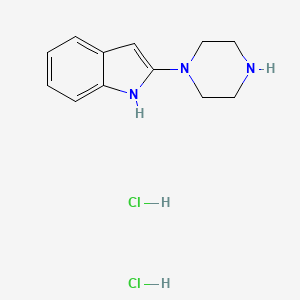
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

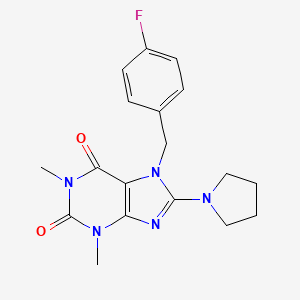
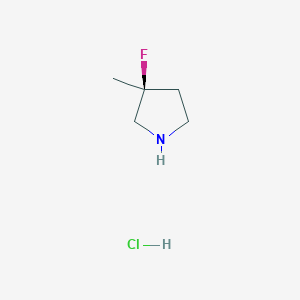
![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2819478.png)
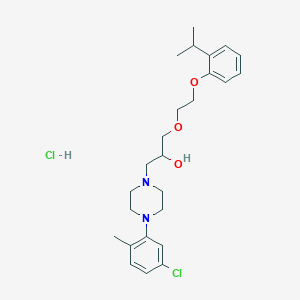
![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)
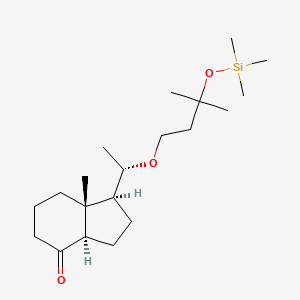
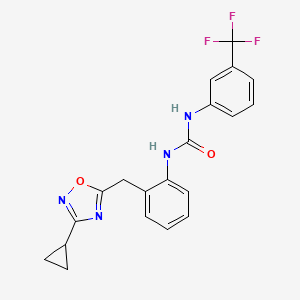
![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)
